9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
The synthesis of 9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic azides, which react with substituted purines to form the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave irradiation to accelerate the reaction process .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the purine ring or its substituents.
Scientific Research Applications
9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. By inhibiting these enzymes, the compound can disrupt the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth and proliferation . The pathways involved often include the folate pathway, which is crucial for the synthesis of nucleotides .
Comparison with Similar Compounds
Similar compounds include other purine derivatives, such as:
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Thioguanine: Another anticancer agent with a similar mechanism of action.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Compared to these compounds, 9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer different biological activities and therapeutic potentials .
Properties
IUPAC Name |
9-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-3-18-10-12-20(13-11-18)28-15-7-16-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)17-14-19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIDPPSEUREYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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